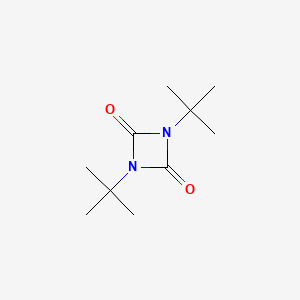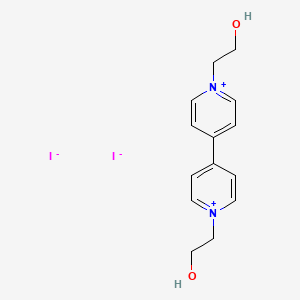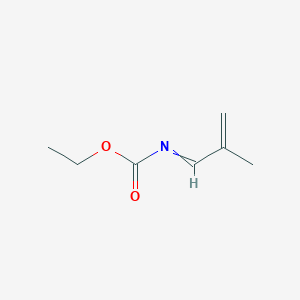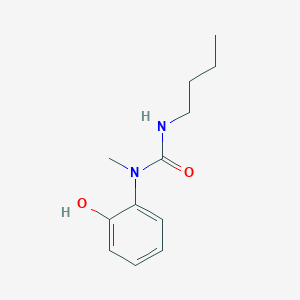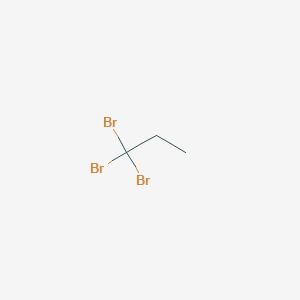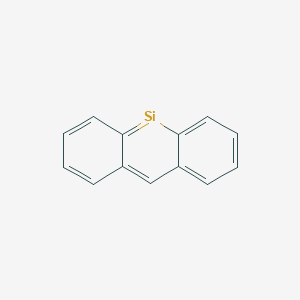
9-Silaanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Silaanthracene is a silicon-containing aromatic compound that belongs to the class of silaaromatic compounds. It is structurally similar to anthracene, with a silicon atom replacing one of the carbon atoms in the central ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Silaanthracene typically involves the use of kinetically stabilized intermediates to prevent unwanted side reactions. One common method is the reaction of a silicon-containing precursor with polycyclic aromatic hydrocarbons. For example, a kinetically stabilized this compound can be synthesized through a [4+2] cycloaddition reaction with anthracene derivatives .
Industrial Production Methods: The use of protective groups and controlled reaction conditions are crucial to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Silaanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving the silicon atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions
Major Products Formed: The major products of these reactions include siloxanes, silanes, and various substituted silaaromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
9-Silaanthracene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 9-Silaanthracene exerts its effects is primarily through its interactions with other molecules via its silicon atom. The silicon atom can participate in various bonding interactions, including coordination with metals and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical synthesis and materials science .
Comparación Con Compuestos Similares
Silabenzene: Another silaaromatic compound with a silicon atom replacing a carbon atom in benzene.
1-Silanaphthalene: A silicon-containing naphthalene derivative.
2-Silanaphthalene: Another naphthalene derivative with silicon substitution.
Uniqueness: 9-Silaanthracene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
23636-28-4 |
|---|---|
Fórmula molecular |
C13H9Si |
Peso molecular |
193.29 g/mol |
InChI |
InChI=1S/C13H9Si/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
Clave InChI |
IMKBRORYCUZIMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Si]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




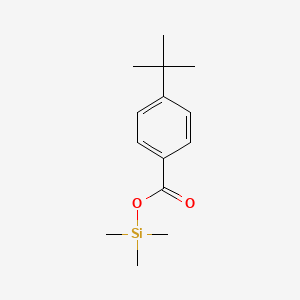

![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)

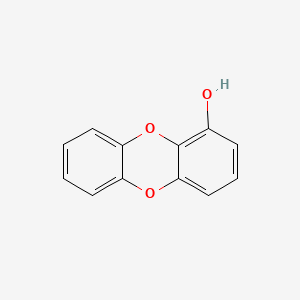
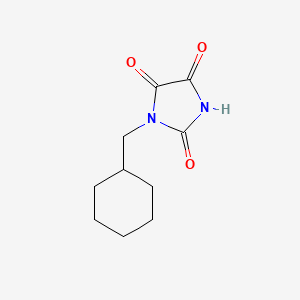
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
